19-Hydroxy-4-androsten-17-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
121739-39-7 |
|---|---|
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(8R,9S,10S,13S,14S)-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O2/c1-18-11-9-16-14(15(18)7-8-17(18)21)6-5-13-4-2-3-10-19(13,16)12-20/h4,14-16,20H,2-3,5-12H2,1H3/t14-,15-,16-,18-,19+/m0/s1 |
InChI Key |
UGCIHWZOIVCJGP-BGJMDTOESA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CCCCC34CO |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CCCC[C@]34CO |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CCCCC34CO |
Synonyms |
19-HADO 19-hydroxy-4-androsten-17-one |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 19 Hydroxy 4 Androsten 17 One
The formation of 19-Hydroxy-4-androsten-17-one is a key step within the broader pathway of steroidogenesis, the process by which steroids are synthesized from cholesterol. Its creation is directly linked to the metabolism of C19 androgens.
Precursor Substrates and Primary Enzymatic Conversions
The primary and direct precursor for the synthesis of this compound is Androstenedione (B190577) (also known as 4-androstene-3,17-dione). wikipedia.orgbioscientifica.com This conversion is a hydroxylation reaction, where a hydroxyl group (-OH) is added to the 19th carbon of the androstenedione molecule.
Further up the biosynthetic chain, androstenedione itself is derived from other precursors, principally Dehydroepiandrosterone (DHEA) , through the action of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). wikipedia.orgnih.gov DHEA, in turn, originates from 17α-hydroxypregnenolone. wikipedia.org Therefore, while androstenedione is the direct substrate, DHEA and 17α-hydroxypregnenolone represent earlier precursors in the pathway leading to this compound.
| Precursor Substrate | Converting Enzyme | Resulting Product |
| 17α-Hydroxypregnenolone | 17,20-lyase | Dehydroepiandrosterone (DHEA) |
| Dehydroepiandrosterone (DHEA) | 3β-hydroxysteroid dehydrogenase | Androstenedione |
| Androstenedione | Aromatase (CYP19A1) | This compound |
Sequential Oxidation Processes in Aromatization
The conversion of androstenedione to estrone (B1671321) is not a single reaction but a sequence of three successive oxidative steps, all catalyzed by the aromatase enzyme. nih.govoup.com The formation of this compound is the first of these steps.
First Oxidation: Androstenedione is hydroxylated at the C-19 position to yield This compound . nih.gov
Second Oxidation: This intermediate is then further oxidized at the same carbon to form 19-Oxo-4-androsten-17-one (also known as 19-oxoandrostenedione). nih.gov This conversion can also be catalyzed by other enzymes, such as P-45011β, in tissues like the adrenal glands. nih.gov
Third Oxidation and Aromatization: The final step involves the oxidative cleavage of the C10-C19 bond, leading to the removal of the C-19 carbon (as formic acid) and the aromatization of the A-ring of the steroid, resulting in the formation of Estrone . nih.govacs.org
This sequential process highlights this compound as the initial, crucial product that primes the androgen substrate for the subsequent reactions leading to the aromatic A-ring characteristic of estrogens.
| Step | Substrate | Enzyme | Product |
| 1 | Androstenedione | Aromatase (CYP19A1) | This compound |
| 2 | This compound | Aromatase (CYP19A1) / P-45011β | 19-Oxo-4-androsten-17-one |
| 3 | 19-Oxo-4-androsten-17-one | Aromatase (CYP19A1) | Estrone (+ Formic Acid) |
Metabolic Products Derived from 19-Hydroxylation
Once formed, this compound can follow several metabolic routes. The primary pathway, as discussed, is its further oxidation to 19-Oxo-4-androsten-17-one as part of the aromatization sequence. nih.govnih.gov
However, if it dissociates from the enzyme and enters circulation, it can be metabolized for excretion. Studies in humans have shown that intravenously administered this compound is metabolized into various products that are excreted in the urine. oup.comoup.com A major metabolic fate is conjugation, where it is modified to increase water solubility for easier elimination. It undergoes conjugation with both glucuronic acid and sulfuric acid, likely at the C-19 hydroxyl group. oup.com The predominant urinary metabolite appears to be a sulfate-like conjugate. oup.com A small portion is also excreted unchanged. oup.com
In addition to its role in estrogen synthesis, this compound has been identified as a functional molecule in its own right. Research has shown it to be an agonist for the ectopic olfactory receptor OR51E2, which is highly expressed in prostate cancer cells. frontiersin.orgbiorxiv.org Its activation of this receptor can induce neuroendocrine trans-differentiation, suggesting a potential role in prostate cancer pathology. frontiersin.orgbiorxiv.org
Occurrence in Non-Human Biological Systems (e.g., Plants)
While primarily studied in the context of human and mammalian physiology, the precursors and analogs of this compound have been identified in various non-human biological systems. The direct precursor, androstenedione, has been isolated from the pollen of Scotch pine (Pinus sylvestris). dtu.dk The related androgen, androsterone, has been found in pine pollen and celery. wikipedia.org
Furthermore, metabolic studies using microorganisms have demonstrated their capacity to transform this steroid. For instance, the filamentous fungus Penicillium vinaceum has been shown to metabolize this compound, though interestingly, the presence of the 19-hydroxyl group appears to inhibit the typical Baeyer-Villiger oxidation seen with its precursor, androstenedione.
The Human Metabolome Database (HMDB) also lists this compound as being detected in a variety of plant-based foods, suggesting a broader occurrence in the plant kingdom than previously thought.
| Plant/Food Source Category | Examples where the compound has been detected |
| Root Vegetables | Red beetroot, Carrot, Celeriac, Parsnip, Radish |
| Brassicas | Kohlrabi, Swede |
| Leafy Greens | Chicory |
| Fruits | Grapefruit, Lemon, Lime, Orange |
| Nuts and Seeds | Chia, Ginkgo nuts, Quinoa |
Enzymology of 19 Hydroxy 4 Androsten 17 One Metabolism
Characterization of Cytochrome P450 Aromatase (CYP19A1) Activity in 19-Hydroxylation
Cytochrome P450 aromatase, the product of the CYP19A1 gene, is the sole enzyme in vertebrates responsible for the aromatization of the A-ring of C19 androgens to form C18 estrogens. oup.com This process involves three successive hydroxylation reactions. oup.comuniprot.org The initial and rate-limiting step is the hydroxylation of the C-19 methyl group of the androgen substrate, such as androstenedione (B190577), to produce 19-hydroxyandrostenedione (19-Hydroxy-4-androsten-17-one). oup.comoup.com
This monooxygenase enzyme, consisting of 503 amino acids and a heme group, transfers one oxygen atom from molecular oxygen to the substrate and reduces the other to water. nih.gov The enzyme is found in various tissues, including the placenta, ovaries, brain, and adipose tissue, with its expression regulated by tissue-specific promoters. nih.gov Studies using human placental microsomes have been instrumental in characterizing the 19-hydroxylase activity of aromatase. oup.com The conversion of androstenedione to this compound has been directly demonstrated in these preparations, solidifying its role as a key intermediate in estrogen biosynthesis. oup.com
Role of Cytochrome P450 Oxidoreductase in 19-Hydroxylation
The catalytic activity of cytochrome P450 aromatase is critically dependent on its interaction with NADPH-cytochrome P450 reductase (POR). oup.comnih.gov POR is a flavoprotein that transfers electrons from NADPH to cytochrome P450 enzymes, including aromatase. uniprot.orgnih.gov This electron transfer is essential for the activation of molecular oxygen required for the hydroxylation reactions. uniprot.org
Biochemical Mechanism of 19-Hydroxylation
The aromatization of androgens by CYP19A1 is a three-step oxidative process. oup.comnih.govaacrjournals.org The first two steps are sequential hydroxylations of the C-19 methyl group of androstenedione. oup.comnih.govaacrjournals.org
First Hydroxylation: Androstenedione is hydroxylated at the C-19 position to form this compound. oup.com
Second Hydroxylation: this compound is further hydroxylated to form 19-oxoandrostenedione. oup.com
Third Oxidative Step: The final and rate-determining step involves the aromatization of the A-ring, leading to the formation of estrone (B1671321) and formic acid. oup.comnih.gov
The currently accepted mechanism for the hydroxylation steps involves a perferryl oxygen species (formally FeO³⁺), also known as Compound I, as the active oxidant. nih.govacs.org However, for the final C-C bond cleavage step, evidence also points towards the involvement of a ferric peroxide anion (Fe³⁺O₂⁻). nih.govacs.org The reaction is distributive, meaning the intermediates, this compound and 19-oxoandrostenedione, can dissociate from the enzyme's active site before undergoing the subsequent reaction. oup.comnih.gov
Enzyme Kinetics and Substrate Specificity for this compound
Aromatase exhibits specificity for C19 androgens like androstenedione and testosterone. uniprot.org However, studies have shown that the enzyme can also metabolize other steroids. The binding of different substrates can induce conformational changes in the heme pocket of the enzyme, affecting its catalytic activity. nih.gov For example, resonance Raman spectroscopy has revealed that the binding of androstenedione and 19-aldehyde-androstenedione (an intermediate) causes distinct structural changes in the heme environment. nih.gov
Competitive Inhibition of Aromatase by this compound
Interestingly, this compound not only acts as an intermediate in the aromatase reaction but can also function as a competitive inhibitor of the enzyme. nih.govresearchgate.netresearchgate.net Studies have shown that it potently inhibits human placental aromatase with an apparent Ki of 12.5 nM. nih.govresearchgate.net This competitive inhibition suggests that this compound can bind to the active site of aromatase, competing with the primary substrate, androstenedione. However, it does not cause time-dependent inactivation of the enzyme. nih.gov
Table of Kinetic Parameters for Aromatase Inhibition
| Inhibitor | Type of Inhibition | Apparent Ki (nM) |
| This compound | Competitive | 12.5 nih.govresearchgate.net |
| Androst-4-en-17-one | Competitive | 6.8 acs.org |
| 6α-methyl-androst-4-en-17-one | Competitive | 3.1 acs.org |
| 6β-methyl-androst-4-en-17-one | Competitive | 5.3 acs.org |
| 6β-hydroxy-androst-4-en-17-one | Competitive | 6.0 acs.org |
Biological Roles and Physiological Significance of 19 Hydroxylated Steroids in Research Models
Proposed Functions in Reproductive Physiology (e.g., Ovarian and Testicular Processes)
The presence and synthesis of 19-Hydroxy-4-androsten-17-one have been documented in both ovarian and testicular tissues, suggesting its involvement in reproductive processes.
In the ovary, the synthesis of estrogens within granulosa cells is accompanied by the production of this compound. oup.comoup.com Studies have shown that in rat ovarian granulosa cells, the production of 19-hydroxylated androgens can surpass that of estrogens. tandfonline.com While the precise functions of this compound in ovarian physiology remain to be fully elucidated, its production is influenced by gonadotropins. oup.com Follicle-stimulating hormone (FSH), a key regulator of follicular development, has been shown to increase the activity of aromatase, the enzyme responsible for converting androgens to estrogens, and consequently, the production of 19-hydroxylated intermediates. oup.com One intriguing hypothesis suggests a role for ovarian-secreted this compound in sperm chemotaxis, potentially guiding sperm towards the egg. oup.com
In the testes, this compound and its counterpart, 19-hydroxytestosterone (B1204608), have been detected in testicular vein blood. oup.com Their presence is linked to sperm maturation and motility, critical processes for male fertility. oup.comresearchgate.net The enzyme aromatase, which is expressed in adult testicular germ cells, is responsible for the local production of these 19-hydroxy steroids. oup.com A proposed mechanism for their role in sperm function involves the activation of the olfactory receptor OR51E2, which is found on spermatozoa. oup.com It is suggested that this compound, originating from the testes, may act as a ligand for this receptor, thereby influencing sperm motility. oup.com
| Tissue | Proposed Function of this compound | Supporting Evidence |
| Ovary (Granulosa Cells) | Potential role in sperm chemotaxis. | Secreted by ovarian cells; hypothesis based on receptor activation on sperm. oup.com |
| Testis | Contribution to sperm maturation and motility. | Detected in testicular vein blood; potential activation of olfactory receptor OR51E2 on sperm. oup.comresearchgate.net |
Involvement in Neurosteroidogenesis and Brain Development (e.g., Fetal Brain)
The brain is another site where 19-hydroxylated steroids, including this compound, are synthesized and may exert significant effects. The process of neurosteroidogenesis, the de novo synthesis of steroids in the brain, is crucial for neuronal function and development. researchgate.netdeepdyve.com
Research has demonstrated that in the rat brain, the 19-hydroxylation of androgens is a prominent metabolic pathway, with the accumulation of 19-hydroxy and 19-oxo androgens exceeding that of estrogens. ncats.io This suggests that the aromatization process in the brain may be distinct from that in other tissues, with 19-hydroxylated steroids potentially having their own specific functions rather than solely serving as estrogen precursors. ncats.io These locally produced neurosteroids are thought to be potential modulators of neuronal functions. ncats.io
Studies on fetal rat hypothalamus have shown that primary monolayer cultures can aromatize this compound to estrone (B1671321). researchgate.net In fact, these cultures produce three times more estrone from this compound than from its precursor, androstenedione (B190577). researchgate.net This highlights the potential importance of this compound as a direct precursor for estrogen synthesis in the developing brain, a process that is critical for sexual differentiation and the organization of neural circuits. ncats.io
Modulation of Cellular Processes in In Vitro Systems
In vitro studies using various cell models have provided valuable insights into the specific cellular and molecular mechanisms through which this compound exerts its effects.
Effects on Prostate Cancer Cells (e.g., Neuroendocrine Trans-differentiation, Plasma Membrane Binding)
A significant body of research has focused on the effects of this compound on prostate cancer cells. Studies have shown that this compound can induce neuroendocrine trans-differentiation in prostate cancer cell lines. researchgate.netnih.gov This process is characterized by a shift towards a neuronal-like phenotype, which can have implications for cancer progression and therapy resistance. researchgate.net
The mechanism behind this effect involves the activation of an ectopic olfactory receptor, OR51E2, which is highly expressed in prostate cancer. researchgate.netnih.gov this compound has been identified as an agonist for this G-protein coupled receptor. researchgate.net Activation of OR51E2 by this compound in prostate cancer cells leads to a decrease in cell viability, induction of cell cycle arrest, and an increased expression of neuronal markers. researchgate.netresearchgate.net Furthermore, it has been demonstrated that these cancer cells can endogenously produce this compound upon receptor activation, suggesting a potential autocrine or paracrine signaling loop. oup.comresearchgate.net
Inhibition of Protein Kinase C (PKC) Activity
Currently, there is no direct scientific evidence from available research to suggest that this compound directly inhibits Protein Kinase C (PKC) activity. While studies have explored the role of PKC in various cellular processes, including those in cancer cells, a specific inhibitory action by this 19-hydroxylated steroid on PKC has not been reported in the reviewed literature.
Regulation of Gonadotropin and Oestrone Production in Tissue Culture
The production of this compound is influenced by gonadotropins. oup.com In cultured Sertoli cells from rats, follicle-stimulating hormone (FSH) stimulates the conversion of various androgen substrates, including 19-hydroxyandrostenedione, into estradiol. This indicates that gonadotropins regulate the synthesis of estrogens via the production of 19-hydroxylated intermediates.
Conversely, this compound serves as a direct precursor for estrone production in various cell types. In primary monolayer cultures of fetal rat hypothalamus, 19-hydroxyandrostenedione is readily converted to estrone. researchgate.net Similarly, in prostate cancer cells, the synthesis of this compound is linked to in situ estrogen production. oup.com However, the available research does not indicate that this compound itself directly regulates the production of gonadotropins like luteinizing hormone (LH) or FSH. The regulatory relationship appears to be unidirectional, with gonadotropins influencing the synthesis of this steroid.
Characterization as Active Metabolites Beyond Transient Intermediates
Historically viewed as fleeting intermediates in the aromatase-catalyzed conversion of androgens to estrogens, 19-hydroxylated steroids, including this compound, are now increasingly recognized as active metabolites with their own physiological significance. oup.comoup.com The detectable presence of these steroids in various tissues and in circulation supports the notion that they are not merely short-lived byproducts. oup.com
The dissociation of this compound from the aromatase enzyme complex allows it to accumulate in tissues or enter the bloodstream, where it can exert its biological effects. oup.comoup.com Its role as an agonist for the OR51E2 receptor in prostate cancer cells is a prime example of its activity as a signaling molecule. researchgate.net Furthermore, its presence in significant quantities in the brain and its potential modulation of neuronal function underscore its importance beyond the estrogen synthesis pathway. ncats.io The fact that these compounds are actively produced and can be measured in various biological samples solidifies their status as active metabolites warranting further investigation to fully uncover their spectrum of functions. oup.comresearchgate.net
Potential Role in Systemic Biological Processes (e.g., Hypertension, Sperm Motility)
The intermediate steroid this compound, a product of the aromatase enzyme reaction, is increasingly recognized for its potential roles in various systemic biological processes. nih.gov While historically viewed primarily as a step in estrogen synthesis, evidence from research models suggests this 19-hydroxylated steroid may have independent physiological significance, particularly in the regulation of blood pressure and sperm function. oup.comnih.gov
Hypertension
A growing body of research points to a potential role for this compound (also known as 19-hydroxyandrostenedione or 19-OH-A) in the development of hypertension. oup.com Studies suggest that its secretion from the adrenal cortex is influenced by the renin-angiotensin system and ACTH. nih.govncats.io
Amplification of Mineralocorticoid Action: Research in rat models has demonstrated that this compound can amplify the hypertensive and sodium-retaining effects of mineralocorticoids like aldosterone (B195564) and deoxycorticosterone acetate (B1210297) (DOCA). nih.gov In one study involving mononephrectomized rats, the combination of aldosterone and this compound resulted in significantly higher blood pressure than either compound administered alone. nih.gov Similarly, when combined with DOCA, this compound produced a more pronounced hypertensive effect. nih.gov These findings suggest that this compound may act as a potent hypertensive agent, particularly in the presence of mineralocorticoids. nih.gov
| Experimental Group | Duration | Key Findings (Blood Pressure in mmHg) | Reference |
|---|---|---|---|
| Control | 19 weeks | 137 ± 4 | nih.gov |
| Aldosterone (0.5 mg/week) | 19 weeks | 146 ± 7 | nih.gov |
| 19-OH-A (10 mg/week) | 19 weeks | 147 ± 4 | nih.gov |
| Aldosterone + 19-OH-A | 19 weeks | 191 ± 8 (Significantly higher than other groups) | nih.gov |
| Control | 8 weeks | 139 ± 5 | nih.gov |
| DOCA (5 mg/week) | 8 weeks | 166 ± 7 | nih.gov |
| DOCA + 19-OH-A (10 mg/week) | 8 weeks | 208 ± 12 (Significantly higher than DOCA alone) | nih.gov |
Clinical Observations: In human studies, elevated levels of circulating this compound have been reported in patients with high-renin essential hypertension. oup.com Research has also identified a potential link between this steroid and hypertensive diseases during pregnancy, with some studies showing significantly higher plasma concentrations in hypertensive pregnant women compared to normotensive pregnant women. oup.com However, other studies have not found significant differences in plasma levels between normotensive individuals and patients with essential hypertension, suggesting that its role may be complex and warrants further investigation. nih.gov
Sperm Motility
Beyond its role in blood pressure regulation, emerging research suggests that this compound may be involved in sperm function. nih.gov Both this compound and 19-hydroxytestosterone have been detected in testicular vein blood, pointing to their potential role in sperm motility. nih.gov
Mechanism of Action: A key hypothesis centers on the interaction of this compound with an ectopic olfactory receptor, OR51E2, which is highly expressed in spermatozoa. nih.govnih.gov This receptor is found on the acrosome cap, the midpiece, and the flagella of sperm. nih.gov this compound has been identified as a potent agonist for OR51E2. nih.govnih.gov
This interaction suggests a dual role in male fertility:
Sperm Motility: this compound originating from the testes may activate the OR51E2 receptor on the sperm itself, thereby contributing to its motility. nih.gov
Sperm Chemotaxis: It has also been proposed that this compound secreted from ovarian cells could act as a chemoattractant, guiding the sperm towards the egg by activating the same OR51E2 receptor. nih.gov
Further research is needed to fully validate these hypotheses and elucidate the precise mechanisms by which 19-hydroxylated steroids influence sperm function. nih.gov
| Proposed Function | Source of Steroid | Mechanism | Reference |
|---|---|---|---|
| Sperm Motility | Testes | Activation of olfactory receptor OR51E2 on sperm by this compound. | nih.gov |
| Sperm Chemotaxis | Ovarian Cells | Activation of olfactory receptor OR51E2 on sperm by this compound, acting as a chemoattractant. | nih.gov |
Advanced Analytical Methodologies for 19 Hydroxy 4 Androsten 17 One Research
Chromatographic Techniques for Separation and Purification
Chromatography is a fundamental laboratory technique for the separation of mixtures. Its application is indispensable in the study of 19-Hydroxy-4-androsten-17-one, enabling its isolation from other structurally similar steroids for further analysis.
Column Chromatography
While specific research detailing column chromatography for the exclusive purification of this compound is not extensively documented in recent literature, it remains a foundational and widely used method for the initial separation and purification of steroids from biological extracts. This technique separates compounds based on their differential adsorption to a stationary phase packed into a column. For steroids like this compound, stationary phases such as silica (B1680970) gel or alumina (B75360) are commonly employed, with a solvent system (mobile phase) of varying polarity used to elute the compounds. The choice of solvent is critical to achieve effective separation from other androgens and steroid precursors.
Liquid Chromatography (LC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful tools for the analysis of this compound. These methods offer high resolution and sensitivity for separating steroids.
A specific reverse-phase (RP) HPLC method has been developed for the analysis of 19-Hydroxy-4-androstene-3,17-dione. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For applications requiring mass spectrometry compatibility, the phosphoric acid in the mobile phase is typically replaced with formic acid. sielc.com
In another application, the separation of highly hydrophilic steroids, including 19-hydroxy-4-androstene-3,17-dione, was successfully achieved using a gentle slope gradient in the liquid chromatography conditions. nih.gov This approach ensures adequate separation from both other hydrophilic steroids and more hydrophobic compounds like progesterone (B1679170) and testosterone. nih.gov
| Parameter | Condition | Source |
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | sielc.com |
| Detection | MS-compatible (with formic acid instead of phosphoric acid) | sielc.com |
| Application | Analytical separation, impurity isolation, pharmacokinetics | sielc.com |
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) is a highly sensitive and specific analytical technique used to identify and quantify compounds by measuring their mass-to-charge ratio. When coupled with chromatographic separation, it provides a robust platform for steroid analysis, overcoming the limitations of less specific methods like immunoassays. nih.govtandfonline.comtandfonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling and Quantification
GC-MS is a well-established method for the comprehensive analysis of steroid profiles. A method utilizing GC-MS was developed to study the serum levels of 19-hydroxyandrostenedione (19-OH-A), which is recognized as an essential intermediate in estrogen biosynthesis. sigmaaldrich.com This technique typically involves a derivatization step to increase the volatility of the steroids before they are introduced into the gas chromatograph. The Human Metabolome Database provides experimental GC-MS spectral data for 19-Hydroxyandrost-4-ene-3,17-dione, confirming its detectability with this method. hmdb.ca Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with a fast quadrupole MS can offer even greater separation space and sensitivity for analyzing endogenous urinary steroids. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-IM/MS) for Sensitive Detection
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered a "gold-standard" for steroid quantification due to its high sensitivity and specificity. nih.gov This method allows for the simultaneous measurement of multiple steroids in a single run. tandfonline.comnih.govnih.gov The technique has been used for the broad-based analysis of C19 steroids in human adrenal vein samples, demonstrating its utility in defining the androgen metabolome. nih.gov
A particularly advanced method, Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC/IM/MS), has been employed for the sensitive detection of steroids in human serum. nih.gov Ion mobility adds another dimension of separation based on the ion's size, shape, and charge, enhancing selectivity. nih.gov In a study analyzing 20 different steroids, 19-hydroxy-4-androstene-3,17-dione was successfully identified and separated. nih.gov
| Analyte | Retention Time (RT) | Drift Time (DT) | m/z | Source |
| 19-hydroxy-4-androstene-3,17-dione | 16.6 min | N/A | N/A | nih.gov |
| Aldosterone (B195564) | 14.6 min | N/A | N/A | nih.gov |
| 18-hydroxycorticosterone | 14.4 min | N/A | N/A | nih.gov |
| Testosterone | 26.0 min | N/A | N/A | nih.gov |
| Androstenedione (B190577) | 26.8 min | N/A | N/A | nih.gov |
Note: Drift Time (DT) and mass-to-charge ratio (m/z) values were part of the comprehensive steroid profile but not individually specified for all compounds in the provided source text.
Radiochemical Assays for Tracing Metabolic Conversions
Radiochemical assays are instrumental in elucidating metabolic pathways by tracing the fate of radiolabeled precursor molecules. By using a version of this compound labeled with a radioactive isotope, such as tritium (B154650) ([³H]), researchers can track its conversion into other steroids.
For instance, the conversion of [³H]19-hydroxyandrostenedione into estrogens (estrone and oestradiol) has been studied in fetal and infantile rat ovaries in organ culture to investigate the action of hormones like LH and FSH. sigmaaldrich.com Similarly, the synthesis of deuterium-labeled 19-hydroxy-[7-²H₂]androstenedione has been developed for use in human metabolism studies, allowing for the precise tracing of its metabolic fate in vivo. sigmaaldrich.com These techniques provide direct evidence of enzymatic conversions and are crucial for mapping the intricate network of steroidogenesis.
Derivatization Strategies for Enhanced Analytical Detection
In the quantitative and qualitative analysis of this compound, derivatization is a crucial step to improve its detectability and chromatographic behavior, particularly in mass spectrometry (MS) based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The inherent chemical structure of this compound, which includes a hydroxyl (-OH) group and a keto (=O) group, makes it amenable to various derivatization reactions. These reactions aim to increase the volatility and thermal stability for GC-MS analysis or to enhance ionization efficiency and introduce a charge for LC-MS analysis.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the primary goal of derivatization is to convert the non-volatile and thermally labile this compound into a more volatile and stable derivative. This is typically achieved by targeting the active hydrogen of the hydroxyl group and the oxygen of the keto group.
Silylation and Oximation:
A common and effective strategy for steroids containing both hydroxyl and keto functionalities is a two-step derivatization process involving oximation followed by silylation.
Oximation: The keto group at C-17 is first converted to a methoxime (MO) derivative using a reagent like methoxylamine hydrochloride. This reaction prevents enolization and stabilizes the keto group.
Silylation: The hydroxyl group at C-19 is then converted to a trimethylsilyl (B98337) (TMS) ether using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). This step replaces the active proton of the hydroxyl group with a non-polar TMS group, significantly increasing the volatility and thermal stability of the molecule.
The resulting methoxime-trimethylsilyl (MO-TMS) derivative of this compound is well-suited for GC-MS analysis, exhibiting good chromatographic peak shape and producing characteristic mass spectra upon electron ionization.
| Derivatization Step | Reagent | Functional Group Targeted | Resulting Derivative |
| Oximation | Methoxylamine HCl | 17-keto group | 17-methoxime |
| Silylation | MSTFA or BSTFA (+TMCS) | 19-hydroxyl group | 19-trimethylsilyl ether |
Table 1: GC-MS Derivatization Strategy for this compound
This table is interactive. Users can sort and filter the data.
The fragmentation pattern of the MO-TMS derivative in the mass spectrometer provides structural information that aids in its identification and quantification. The mass spectra of TMS derivatives of hydroxy steroids are often characterized by structurally informative ions containing the trimethylsilyl group.
Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)
In LC-MS, derivatization is employed to enhance the ionization efficiency of the analyte, which can be poor for certain steroids in their native form. By introducing a readily ionizable moiety, the sensitivity of the analysis can be significantly improved.
Picolinic Acid Derivatization:
For the hydroxyl group at the C-19 position, derivatization with picolinic acid is a highly effective strategy to enhance detection in positive ion electrospray ionization (ESI). The reaction involves esterification of the hydroxyl group with picolinic acid, often facilitated by a coupling reagent. The resulting picolinate (B1231196) ester contains a pyridine (B92270) ring, which is readily protonated, leading to a strong signal in the mass spectrometer. This method can increase the ionization and detection sensitivity of androgens, allowing for detection down to the picogram level on the column. nih.gov
Girard P Reagent Derivatization:
The keto group at C-17 can be targeted with Girard P reagent, which is a cationic hydrazine (B178648) derivative. nih.govresearchgate.netupenn.edu The reaction forms a hydrazone, introducing a permanent positive charge to the this compound molecule. This pre-charged derivative exhibits excellent response in positive ion ESI-MS. nih.govresearchgate.net This derivatization is relatively rapid and can lead to a signal enhancement of one to two orders of magnitude. upenn.edu
| Derivatization Reagent | Functional Group Targeted | Resulting Derivative | Purpose |
| Picolinic Acid | 19-hydroxyl group | Picolinate ester | Enhances positive ionization (ESI) |
| Girard P Reagent | 17-keto group | Girard P hydrazone | Introduces a permanent positive charge for enhanced ESI |
Table 2: LC-MS Derivatization Strategies for this compound
This table is interactive. Users can sort and filter the data.
The choice of derivatization strategy depends on the analytical platform being used and the specific goals of the research. For comprehensive profiling of steroid metabolites, a combination of derivatization techniques may be employed to ensure the sensitive and accurate measurement of this compound in complex biological matrices.
Chemical Synthesis and Derivatization Strategies for 19 Hydroxy 4 Androsten 17 One and Analogs
De Novo Synthesis Pathways and Methodologies
The de novo chemical synthesis of 19-hydroxylated steroids like 19-Hydroxy-4-androsten-17-one is challenging due to the need for selective functionalization of the C19 angular methyl group. researchgate.net Researchers have developed multi-step pathways often starting from more readily available steroid precursors.
A common strategy involves the formation of an epoxide intermediate. For instance, synthesis can proceed from starting materials like 19-(tert-butyldimethylsilyloxy)androst-5-en-17-one. nih.gov A key intermediate in this pathway is 5α-bromo-4β-hydroxy-6β,19-epoxyandrostan-17-one. nih.gov The synthesis of this crucial intermediate can be achieved through a sequence involving bromination to form a 5α-bromo-6β,19-epoxide, followed by treatment with N,N'-dimethylacetamide and subsequent reaction with N-bromoacetamide and perchloric acid. nih.gov Jones oxidation of the 4β-hydroxyl group, followed by reductive debromination using zinc dust, ultimately yields the desired 19-hydroxy product, although often alongside the 6β,19-epoxy-4-one as a major byproduct. nih.gov
Another approach utilizes biocatalytic methods. Microbial P450 enzymes have demonstrated the ability to perform regio- and stereospecific hydroxylation of inert C-H bonds in the steroid nucleus, including the C19 position. researchgate.netnih.gov Strains of filamentous fungi, such as Thanatephorus cucumeris, are capable of hydroxylating the steroidal C19-H bond. researchgate.net Engineered microorganisms, like Mycolicibacterium neoaurum, are also being developed to produce hydroxylated steroid intermediates on a larger scale. mdpi.com These biocatalytic strategies offer a promising alternative to purely chemical methods for accessing these complex molecules. researchgate.net
Table 1: Key Chemical Transformations in the Synthesis of 19-Hydroxylated Steroids
| Starting Material | Key Intermediate | Key Reagents/Steps | Final Product Class |
|---|---|---|---|
| 19-(tert-butyldimethylsilyloxy)androst-5-en-17-one | 5α-bromo-4β-hydroxy-6β,19-epoxyandrostan-17-one | 1. Br22. N-bromoacetamide, HClO43. Jones Oxidation4. Zinc dust | 19-Hydroxy Steroid |
| 4β-acetoxyandrost-5-en-17-one | 5α-bromo-4β-hydroxy-6β,19-epoxyandrostan-17-one | 1. N-bromoacetamide, HClO42. Pb(IV) acetic acid, I2, irradiation3. K2CO3 hydrolysis | 19-Hydroxy Steroid |
Stereoselective and Regioselective Synthesis of Derivatives
Achieving specific stereochemistry and regiochemistry is paramount when synthesizing biologically active steroid derivatives. For 19-hydroxylated androgens, synthetic strategies often leverage the inherent stereochemistry of the steroid backbone to direct reactions.
The synthesis of derivatives hydroxylated at other positions in addition to C19 requires controlled reaction conditions. For example, the synthesis of 16α,19-dihydroxy-4-androstene-3,17-dione was achieved starting from a 5α-bromo-6β,19-epoxy-17-ketone derivative. nih.gov Key reactions in this process include the stereoselective bromination at the C-16α position of the 17-ketone, followed by a controlled alkaline hydrolysis of the resulting 16α-bromo-17-ketone. nih.gov This controlled hydrolysis produces a 16α-hydroxy-17-ketone, which, after reductive cleavage of the 6β,19-epoxy group with zinc dust, yields the desired 16α,19-dihydroxy steroid. nih.gov
Furthermore, the stereochemistry of substituents can be manipulated post-synthesis. For instance, a 16α-ketol derivative can be reduced with sodium borohydride (B1222165) to yield the corresponding 3β,16α,17β,19-tetrol, demonstrating control over the stereochemistry at C17. nih.gov The ability to selectively introduce functional groups at specific positions and with defined stereochemistry is crucial for exploring the structure-activity relationships of these compounds. researchgate.net
Preparation of Labeled 19-Hydroxylated Steroids for Research
Isotopically labeled steroids are indispensable tools for metabolism studies, immunoassays, and as internal standards in mass spectrometry. The synthesis of labeled this compound involves incorporating stable isotopes, such as deuterium (B1214612) (²H), into the molecule at positions that are not metabolically labile.
A method has been developed for the synthesis of 19-hydroxy-[7,7-²H₂]androstenedione. sigmaaldrich.com This allows for the precise tracking of the steroid and its metabolites in biological systems. The synthesis of deuterium-labeled internal standards, such as [7,7-d₂]androstenedione and [7,7-d₂]19-OH-A, has been instrumental in developing sensitive and specific gas chromatography-mass spectrometry (GC-MS) methods for quantifying serum levels of this compound. sigmaaldrich.com These labeled compounds are essential for accurately studying the role of 19-hydroxylated androgens in various physiological and pathological states. nih.govsigmaaldrich.com
Development of Steroidal Aromatase Inhibitors Based on the 19-Hydroxy Scaffold
This compound is a natural intermediate in the aromatase-catalyzed conversion of androgens to estrogens. nih.govnih.gov This makes its structure an ideal starting point, or "scaffold," for designing novel aromatase inhibitors. Aromatase is a key therapeutic target in estrogen receptor-positive (ER+) breast cancers, and inhibiting it reduces estrogen levels. nih.govresearchgate.net Steroidal inhibitors, which often mimic the natural substrate, can act as false substrates and lead to high selectivity and potent inhibition. researchgate.net
Research has focused on modifying the 19-hydroxy androstenedione (B190577) structure to create compounds that bind to the aromatase active site, either competitively or irreversibly. researchgate.net Modifications have been explored on all rings of the steroid nucleus as well as at the C19 position. researchgate.net For example, introducing different functional groups at C19 can influence the interaction with the heme-iron of the cytochrome P-450 component of the aromatase enzyme. researchgate.net The synthesis of 19-methylthio-4-androstene-3,17-dione, for instance, was achieved by exploiting the smooth displacement of iodine from the 19-position by a methylthio nucleophile. This derivative was shown to inhibit aromatase through the coordination of its sulfur atom to the heme-iron. researchgate.net
The development of successful steroidal aromatase inhibitors like formestane (B1683765) (4-hydroxyandrostenedione) and exemestane (B1683764) highlights the success of this strategy. researchgate.netresearchgate.net These drugs are structurally related to the natural aromatase substrates and function as potent and selective inhibitors. The 19-hydroxy scaffold continues to be a valuable template for the design and synthesis of next-generation steroidal aromatase inhibitors.
Table 2: Examples of Aromatase Inhibitors and IC₅₀ Values
| Compound | Modification Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3β-hydroxy androstenedione derivative | A-Ring Modification | 0.18 | researchgate.net |
| 3,4-epoxy androstenedione derivative | A-Ring Modification | 0.145 | researchgate.net |
| Formestane (4-hydroxyandrostenedione) | A-Ring Modification | N/A | researchgate.net |
Mechanistic Studies of 19 Hydroxy 4 Androsten 17 One Interactions
Structure-Activity Relationship (SAR) Investigations
The relationship between the structure of 19-Hydroxy-4-androsten-17-one and its biological activity, particularly its interaction with aromatase, has been a subject of scientific investigation. Studies have revealed that specific structural features are crucial for its inhibitory effects on estrogen biosynthesis.
Research into androstenedione (B190577) analogs has shown that steroids with a 4-ene system, like this compound, can act as competitive inhibitors of human placental aromatase. nih.gov The presence of the double bond between carbons 4 and 5 is a key feature for this competitive inhibition. The modification at the C19 position, specifically the hydroxylation, is a critical determinant of its interaction with the aromatase enzyme. This hydroxylation is the first step in the multi-step process of aromatization, where androgens are converted to estrogens. nih.govnih.gov
Furthermore, the absence of a 3-oxo group in certain steroid structures, creating 3-deoxy steroids, has been identified as a factor contributing to competitive inhibition of aromatase. nih.gov While this compound itself is an intermediate in the aromatization of androstenedione, related synthetic compounds have been developed to explore these structure-activity relationships further. nih.govnih.gov For instance, 4β,19-dihydroxyandrost-5-en-17-one has been identified as an excellent competitive inhibitor of aromatase, highlighting the importance of hydroxyl groups at both the 4 and 19 positions for potent inhibition. nih.gov The inhibitory potential of these compounds is closely linked to their ability to bind to the active site of the enzyme, competing with the natural substrate, androstenedione. nih.gov
Ligand Binding Studies with Aromatase and Other Enzymes
Ligand binding studies have provided quantitative insights into the interaction of this compound with aromatase (cytochrome P450 19A1) and other proteins. These studies are fundamental to understanding its role as both an intermediate in estrogen synthesis and a potential modulator of other biological pathways. nih.govnih.gov
Aromatase (CYP19A1): Kinetic analyses have demonstrated that this compound binds to aromatase with a specific affinity. Steady-state kinetic studies show that it behaves as a Type I ligand, inducing a characteristic spectral shift upon binding. nih.gov The dissociation constant (Kd) for this compound with P450 19A1 has been determined to be 1.5 μM. nih.gov This indicates a strong affinity, although it is slightly weaker than that of the primary substrate, androstenedione (Kd = 0.13 μM). nih.gov
Further pre-steady-state kinetic studies using stopped-flow spectroscopy have revealed that the binding process is complex, involving at least two steps. nih.gov This suggests a mechanism where an initial encounter complex is formed, followed by a conformational change to achieve the final, tightly bound state. The enzyme's nature is distributive, meaning that the 19-hydroxylated intermediate can dissociate from the enzyme before the subsequent reaction steps occur. nih.govnih.gov This free dissociation allows this compound to be present as an active metabolite in tissues and circulation. nih.govnih.govoup.com
In some contexts, this compound can also act as a potent competitive inhibitor of aromatase. One study reported an apparent inhibitory constant (Ki) of 12.5 nM for the inhibition of human placental aromatase, though it did not cause time-dependent inactivation of the enzyme. nih.gov
| Ligand | Enzyme | Binding Constant | Method |
| This compound | P450 19A1 (Aromatase) | Kd: 1.5 μM | Steady-State Titration |
| Androstenedione | P450 19A1 (Aromatase) | Kd: 0.13 μM | Steady-State Titration |
| 19-Oxo-androstenedione | P450 19A1 (Aromatase) | Kd: 3.6 μM | Steady-State Titration |
| Estrone (B1671321) | P450 19A1 (Aromatase) | Kd: 4.0 μM | Steady-State Titration |
| This compound | Human Placental Aromatase | Ki: 12.5 nM | Inhibition Assay |
Other Enzymes and Receptors: Beyond its role in the aromatase pathway, this compound has been identified as a potent agonist for the olfactory receptor OR51E2. nih.gov This receptor is highly expressed in spermatozoa, suggesting a potential role for the compound in sperm motility and chemotaxis. nih.govoup.com The binding of androstenedione, the parent compound, to the androgen receptor has also been demonstrated, where it can competitively displace other androgens and promote myogenesis. researchgate.net This raises the possibility that this compound may also interact with androgen receptors or other steroid-binding proteins.
Molecular Modeling and Computational Chemistry Approaches to Enzyme-Ligand Dynamics
Molecular modeling and computational chemistry provide powerful tools to visualize and understand the dynamic interactions between this compound and its target enzymes at an atomic level. These approaches complement experimental data by offering insights into the binding modes, conformational changes, and the chemical environment of the enzyme's active site.
The crystal structure of human placental aromatase has revealed key features of its active site, which is a relatively small and hydrophobic pocket with a volume of about 400 ų. nih.gov The substrate, androstenedione, is held tightly within this pocket through van der Waals contacts. nih.gov The C19-methyl group of the substrate is positioned just 4 Šaway from the iron atom of the enzyme's heme group, a critical distance for the hydroxylation reaction to occur. nih.gov
Computational docking and molecular dynamics (MD) simulations can be used to model the binding of this compound within this active site. Such models can predict the precise orientation of the ligand and identify the key amino acid residues involved in its stabilization. These simulations can also elucidate the multi-step binding process suggested by kinetic studies, showing how the ligand navigates the access channel to the binding pocket and induces conformational adjustments in the enzyme. nih.govnih.gov
While specific molecular modeling studies focused solely on this compound are not extensively detailed in the provided search results, the methodologies have been applied to study related steroid-enzyme interactions. For example, molecular modeling has been used to study inhibitors like 4β,19-dihydroxyandrost-5-en-17-one. nih.gov Similarly, computational techniques have been employed to investigate the binding and unbinding of cortisone (B1669442) to 11β-hydroxysteroid dehydrogenase (11β-HSD-1), providing a detailed map of the binding free energy surface and revealing the dynamic interplay between the steroid and the protein. plos.org These approaches serve as a blueprint for how computational chemistry can unravel the complex dynamics of the this compound-aromatase interaction, explaining its role as both a substrate and a potential inhibitor.
Future Directions and Emerging Research Areas on 19 Hydroxy 4 Androsten 17 One
Elucidation of Novel Biological Roles and Signaling Pathways
While 19-Hydroxy-4-androsten-17-one is primarily recognized as a transient intermediate in the conversion of androgens to estrogens, its potential for independent biological activity remains an area of significant interest. nih.govsemanticscholar.org Future research is poised to explore whether this compound, along with other 19-hydroxylated steroids, has functions beyond its role in aromatization. Investigations may focus on its potential interactions with various nuclear receptors and other signaling proteins.
Emerging evidence suggests that 19-hydroxy steroids could be implicated in a range of physiological and pathological processes. nih.govsemanticscholar.org Areas warranting further investigation include their potential roles in brain differentiation, sperm motility, ovarian function, and hypertension. nih.govsemanticscholar.org Unraveling the specific signaling pathways through which this compound might exert these effects is a crucial next step. This could involve studying its impact on gene expression, protein synthesis, and cellular metabolism in various tissues, including the brain, gonads, and adrenal glands. nih.gov
Development of Advanced Analytical Platforms for Comprehensive Steroidomics
The study of the complete set of steroids in a biological system, known as steroidomics, presents significant analytical challenges due to the structural similarity of many steroid isomers. fit.eduresearchgate.net Future research will undoubtedly focus on the development of more sophisticated and sensitive analytical platforms to comprehensively analyze the steroidome, including the precise quantification of this compound and its metabolites.
Advanced analytical techniques such as liquid chromatography-ion mobility-mass spectrometry (LC-IM-MS) and gas chromatography-mass spectrometry (GC-MS) are at the forefront of this effort. fit.edunih.govnih.govresearchgate.net These technologies offer enhanced separation of structurally similar steroids, improving the accuracy of their identification and quantification in complex biological matrices like plasma and urine. fit.eduthermofisher.com The application of novel derivatization methods is also being explored to improve the separation and characterization of steroid isomers. researchgate.netresearchgate.net The continued refinement of these platforms will be instrumental in building a more complete picture of steroid metabolism and its role in health and disease.
| Analytical Technique | Principle | Advantages in Steroidomics |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their physicochemical properties followed by mass-based detection. | Widely used for quantitative analysis of known steroids. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Allows for quantitative profiling of urinary steroid metabolites. nih.govresearchgate.net |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions in the gas phase based on their size, shape, and charge. | Improves the separation of steroid isomers and enhances selectivity. fit.eduresearchgate.net |
Exploration of Biosynthetic Routes in Diverse Organisms
The primary known biosynthetic pathway for this compound in vertebrates is through the action of the enzyme aromatase (cytochrome P450 19A1) on androstenedione (B190577). nih.govsemanticscholar.orgacs.org This reaction is a critical step in the production of estrogens. nih.govsemanticscholar.org The aromatase enzyme complex, which also requires NADPH P450 reductase, catalyzes three consecutive hydroxylation reactions to convert androgens to estrogens. nih.gov
Future research is likely to delve deeper into the regulation of this pathway in different tissues and under various physiological conditions. Furthermore, the exploration of alternative biosynthetic routes in a wider range of organisms, including microorganisms, is a promising area of investigation. Microbial transformation of steroids is a known phenomenon, and some microorganisms possess enzymes, such as cytochrome P450 monooxygenases, capable of hydroxylating steroids at various positions. mdpi.comresearchgate.net Identifying and characterizing novel enzymes from diverse organisms that can produce this compound could open up new possibilities for its biotechnological production.
Synthesis of Previously Undiscovered or Rare 19-Hydroxylated Steroid Isomers
The chemical synthesis of complex steroid molecules, including their various hydroxylated isomers, remains a significant challenge for organic chemists. Future research will continue to focus on developing novel and efficient synthetic strategies to access previously undiscovered or rare 19-hydroxylated steroid isomers. This includes the development of regio- and stereoselective hydroxylation methods, which are crucial for creating specific isomers with potentially unique biological activities. nih.govnih.govresearchgate.net
Both chemical and biocatalytic approaches are being explored to achieve these challenging transformations. researchgate.net For instance, the use of engineered enzymes, such as specific cytochrome P450 mutants, has shown promise in catalyzing site-specific hydroxylation of the steroid nucleus. nih.gov The synthesis of these novel compounds is essential for probing their structure-activity relationships and for identifying new molecules with potential therapeutic applications.
| Approach | Description | Significance |
|---|---|---|
| Stereoselective Synthesis | Chemical methods designed to produce a specific stereoisomer of a hydroxylated steroid. nih.gov | Allows for the creation of novel steroids that are difficult to access through other means. nih.gov |
| Biocatalytic Hydroxylation | The use of enzymes, often from microorganisms, to introduce hydroxyl groups at specific positions on the steroid skeleton. researchgate.netresearchgate.net | Offers a potentially more efficient and environmentally friendly route to bioactive 19-hydroxylated steroids. researchgate.net |
| Remote Functionalization | A chemical strategy to introduce a functional group at a position remote from existing functional groups in the steroid molecule. nih.gov | Enables the synthesis of complex, polycyclic steroid structures. nih.gov |
Q & A
Q. What criteria should guide the selection of this compound analogs for in vivo toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
